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Octamethylcyclotetrasiloxane

Vapor pressure Volatility Cyclic siloxanes

Choose D4 for its 4.6× higher vapor pressure versus D5—enabling rapid, residue-free evaporation in precision cleaning and electronics. Its lower viscosity (2.5 cSt) and faster ring-opening kinetics maximize PDMS polymerization throughput. Unique PECVD deposition control supports permselective membrane fabrication. D4's 19-fold shorter environmental half-life makes it the benchmark for fate modeling. ≥98% purity. Ideal for processes where evaporation rate, reaction kinetics, and environmental profile are critical.

Molecular Formula C8H24O4Si4
Molecular Weight 296.61 g/mol
CAS No. 556-67-2
Cat. No. B044751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctamethylcyclotetrasiloxane
CAS556-67-2
Synonyms2,2,4,4,6,6,8,8-Octamethylcyclotetrasiloxane;  Abil K 4;  Cyclic dimethylsiloxane tetramer;  D 4;  DC 244;  DC 344;  DC 5258;  DWQ 110;  DWQ 120;  Dabco DC 5258;  Dow Corning 244;  Dow Corning 244 Fluid;  Dow Corning 344;  KF 994;  LS 8620;  Mirasil CM 4;  NSC 34567
Molecular FormulaC8H24O4Si4
Molecular Weight296.61 g/mol
Structural Identifiers
SMILESC[Si]1(O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)C
InChIInChI=1S/C8H24O4Si4/c1-13(2)9-14(3,4)11-16(7,8)12-15(5,6)10-13/h1-8H3
InChIKeyHMMGMWAXVFQUOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 0.056 mg/L at 23 °C
In synthetic seawater water, 0.033 mg/L at 25 °C
Soluble in carbon tetrachloride
Solubility in water: none

Structure & Identifiers


Interactive Chemical Structure Model





Octamethylcyclotetrasiloxane (D4) CAS 556-67-2: Procurement-Grade Physicochemical Profile for Silicone Manufacturing and Industrial Formulations


Octamethylcyclotetrasiloxane (D4, CAS 556-67-2) is a cyclic volatile methylsiloxane (cVMS) consisting of an eight-membered Si-O ring with four dimethylsiloxane units . At ambient temperature, D4 is a colorless, low-viscosity liquid (viscosity ~2.5 cSt at 25°C) [1] with moderate volatility (vapor pressure ~124 Pa at 25°C) and a boiling point of approximately 175–176°C . Its water solubility is extremely low (56.2 ± 2.5 ppb at 23°C) [2], and it exhibits a high log P value of 6.98 ± 0.13 [2], indicating strong lipophilicity. D4 serves as the primary monomeric feedstock for the industrial synthesis of high molecular weight polydimethylsiloxane (PDMS) polymers via ring-opening polymerization and is also employed as a volatile carrier fluid and surface tension modifier in numerous technical formulations [3].

Octamethylcyclotetrasiloxane (D4) CAS 556-67-2: Why D5 or D6 Cannot Be Simply Substituted in Formulation and Process Design


Cyclic volatile methylsiloxanes (cVMS) exhibit a clear ring-size-dependent gradient in key physicochemical properties that directly govern industrial process behavior and environmental fate [1]. D4, with its tetrameric ring structure, possesses a vapor pressure approximately 4.6-fold higher than D5 [2] and a viscosity less than half that of D5 and D6 [3], rendering D4 uniquely suited for applications demanding rapid evaporation kinetics or minimal residual viscosity. Furthermore, D4 undergoes hydrolytic ring-opening at a significantly faster rate than D5 or D6 [4], a kinetic advantage critical in polymerization feedstock applications where reaction rate dictates process economics. Conversely, D4 exhibits markedly shorter hydrolytic and oxidative half-lives in aqueous environmental compartments [5], a parameter of direct relevance for environmental fate assessments and regulatory compliance strategies. Generic substitution among cVMS homologs without quantitative adjustment of these parameters will inevitably alter product volatility profiles, cure kinetics, and environmental exposure modeling outcomes.

Octamethylcyclotetrasiloxane (D4) CAS 556-67-2: Quantitative Comparative Evidence for Scientific and Procurement Decision-Making


Vapor Pressure of D4 Is 4.6-Fold Higher Than D5, Dictating Volatility-Driven Application Suitability

D4 exhibits a vapor pressure of 140 Pa at 25°C, whereas D5 and D6 exhibit vapor pressures of 33.2 Pa and 6 Pa, respectively, under identical conditions [1]. This represents a 4.6-fold higher vapor pressure for D4 relative to D5 and a 23-fold difference relative to D6. The vapor pressure gradient directly governs evaporation rates in open systems and influences the partitioning behavior of these compounds in environmental multimedia models [2].

Vapor pressure Volatility Cyclic siloxanes

Viscosity of D4 Is 2.5 cSt at 25°C, 50% Lower Than D5 and 58% Lower Than D6

At 25°C, D4 exhibits a kinematic viscosity of 2.5 cSt, compared to 5.0 cSt for D5 and 6.0 cSt for D6 [1]. This represents a 50% reduction relative to D5 and a 58% reduction relative to D6. The lower viscosity of D4 is a direct consequence of its smaller ring size and lower molecular weight, which reduces intermolecular entanglement and facilitates faster molecular diffusion.

Viscosity Rheology Cyclic siloxanes

Hydrolytic Half-Life of D4 in Freshwater Is 16.7 Days, 19-Fold Shorter Than D5 (315 Days)

Under freshwater conditions at pH 7 and 12°C, the hydrolytic half-life of D4 is 16.7 days, compared to 315 days for D5 [1]. This 19-fold difference in hydrolytic persistence reflects the greater ring strain in the tetrameric D4 structure, which facilitates nucleophilic attack by water and accelerates ring-opening hydrolysis relative to the larger, more stable pentameric ring of D5. The hydrolysis of D4 was also shown to be faster than that of D5 or D6 across a range of pH conditions, with the rate further accelerated under alkaline conditions [2].

Hydrolysis kinetics Environmental fate Persistence

Aqueous-Phase Hydroxyl Radical Reaction Rate of D4 Is 8-Fold Higher Than D5 and 12-Fold Higher Than D6

In aqueous phase, the bimolecular rate constant for reaction with hydroxyl radicals (HO•) was determined as kHO•(D4) = 6.6 × 10⁸ L mol⁻¹ s⁻¹, with the relative rates following kHO•(D4) = 8 × kHO•(D5) = 12 × kHO•(D6) [1]. This trend is opposite to that observed in the gaseous phase, where D5 reacts 33% faster with HO• than D4 [2]. The enhanced aqueous-phase reactivity of D4 is attributed to H-bond formation between water molecules and HO• in the transition state of H-abstraction, which lowers the energy barrier for D4 relative to the larger ring homologs [1].

Advanced oxidation Hydroxyl radical Aqueous degradation

Inhalation Reproductive Toxicity NOAEL for D4 Is 150 ppm, Comparable to D5 NOAEL of 160 ppm

In a reproductive toxicity study of female rats exposed to D4 via whole-body vapor inhalation, the no-observed-adverse-effect level (NOAEL) was determined to be 150 ppm . For D5, a two-generation reproductive toxicity study in rats established a NOAEL of 160 ppm for nonneoplastic systemic toxicity . The NOAEL values for D4 and D5 are comparable, differing by less than 7%. Both compounds exhibit adverse reproductive effects only at high doses (≥300 ppm for D4) [1], and both are considered to have a relatively low order of acute toxicity via oral, dermal, and inhalation routes [1].

Reproductive toxicology NOAEL Inhalation exposure

Plasma Polymerization Deposition Rate of D4 Is Pressure-Dependent, Unlike HMDSO Which Follows RF Power/Monomer Pressure Linearity

In plasma polymerization studies comparing D4 with hexamethyldisiloxane (HMDSO, M2), the deposition rate of HMDSO increased linearly with the ratio of RF power to monomer pressure. In contrast, D4 exhibited a fundamentally different deposition behavior: at high monomer pressure, deposition rate was determined by RF power; at low monomer pressure, deposition rate became independent of RF power and was instead governed by monomer supply rate [1]. This divergent behavior stems from the cyclic versus linear molecular architecture of the two monomers, which influences fragmentation patterns and film growth mechanisms in the plasma environment.

Plasma polymerization Thin film deposition Monomers

Octamethylcyclotetrasiloxane (D4) CAS 556-67-2: Evidence-Backed Industrial and Research Application Scenarios


High-Volatility Carrier Fluid for Rapid-Dry Coatings and Precision Cleaning Formulations

D4's 4.6-fold higher vapor pressure (140 Pa) compared to D5 (33.2 Pa) at 25°C [1] makes it the superior choice for formulations requiring rapid evaporation without residual film formation. In precision cleaning applications for electronics and optics, D4 functions as a non-residue carrier that volatilizes completely at ambient or mildly elevated temperatures, leaving surfaces free of contamination. This volatility differential is also critical in personal care formulations where D4 provides a transient emollient effect with rapid dry-down and no oily residue [2], whereas substitution with D5 would result in perceptibly slower evaporation and altered sensory profiles.

Primary Monomer Feedstock for High-Rate Silicone Polymer Synthesis via Ring-Opening Polymerization

D4 serves as the cornerstone monomer for industrial PDMS production via ring-opening polymerization. The faster hydrolytic ring-opening kinetics of D4 relative to D5 and D6 [3], combined with its lower viscosity (2.5 cSt) that facilitates mass transfer and mixing [4], directly translates to higher polymerization throughput and reduced cycle times in continuous manufacturing processes. The well-characterized kinetics of D4 anionic polymerization, with an apparent activation energy of 95.32 kJ mol⁻¹ in microemulsion systems [5], provides a robust basis for process optimization and scale-up that is less developed for larger ring homologs.

Plasma-Enhanced Chemical Vapor Deposition (PECVD) Precursor for Organosilicon Thin Films

In plasma polymerization and PECVD applications, D4 offers unique process control flexibility not available with linear siloxane precursors such as HMDSO [6]. The regime-dependent deposition behavior of D4—where deposition rate can be controlled either by RF power (at high pressure) or by monomer feed rate (at low pressure)—enables fine-tuning of film thickness, crosslink density, and gas permeability characteristics. This control flexibility is particularly valuable in the fabrication of permselective membranes and barrier coatings where precise modulation of film nanostructure is required.

Environmental Fate Modeling and Regulatory Compliance Benchmarking for Cyclic Siloxanes

Due to its 19-fold shorter hydrolytic half-life in freshwater (16.7 days) compared to D5 (315 days) [7] and its higher reactivity toward aqueous hydroxyl radicals (8× D5) [3], D4 serves as a critical benchmark compound in environmental multimedia modeling studies [8]. Its distinct fate profile relative to D5 and D6 makes D4 the preferred reference standard for calibrating predictive models of cVMS environmental distribution and for establishing baseline degradation rates in wastewater treatment process design. Regulatory restrictions under REACH Annex XVII Entry 70 apply uniformly to D4, D5, and D6 with a 0.1% concentration limit [9]; therefore, D4's faster environmental degradation kinetics offer no regulatory exemption but provide more favorable outcomes in site-specific environmental risk assessments.

Technical Documentation Hub

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